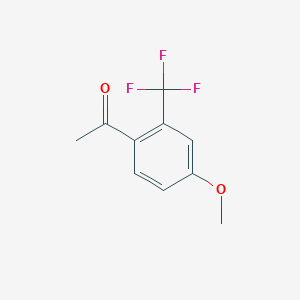

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

描述

属性

IUPAC Name |

1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCOEPTFURXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379499 | |

| Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-75-3 | |

| Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview

The classical and widely employed method for synthesizing substituted acetophenones such as 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethanone is the Friedel-Crafts acylation of the corresponding aromatic compound with an acyl chloride or equivalent acylating agent in the presence of a Lewis acid catalyst.

Method Details

- Starting Materials: 4-methoxy-2-(trifluoromethyl)benzene or derivatives thereof.

- Acylating Agent: Acetyl chloride or acetyl equivalents.

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.

- Solvent: Anhydrous solvents such as dichloromethane or nitrobenzene.

- Temperature Control: Typically maintained between -10°C to 0°C to control reaction rate and selectivity.

- Workup: Quenching with ice-water and acid, followed by organic extraction and purification.

Reaction Conditions and Yields

- The acyl chloride is added dropwise to the aromatic substrate and AlCl3 mixture under cooling to maintain low temperature.

- After completion, the reaction mixture is quenched with ice and hydrochloric acid to hydrolyze the complex.

- Organic extraction with methylene chloride, washing with sodium bicarbonate and brine, drying, and solvent removal yields the crude product.

- Purification by recrystallization or chromatography yields the target ketone with high purity (typically >98% by HPLC).

- Yields reported in similar systems range from 70% to 85% depending on scale and conditions.

Example Data Table: Friedel-Crafts Acylation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Catalyst (AlCl3) | 1.0 - 1.5 equivalents |

| Temperature | -10°C to 0°C |

| Reaction Time | 2 - 4 hours |

| Solvent | Dichloromethane or nitrobenzene |

| Workup | Ice-water quench, acid wash |

| Yield | 70% - 85% |

| Purity (HPLC) | >98% |

Source: Adapted from Friedel-Crafts acylation procedures in aromatic ketone synthesis patents and literature.

Organometallic (Grignard) Addition to Ketene or Esters

Overview

An alternative and efficient synthetic route involves the formation of a Grignard reagent from 4-methoxy-2-(trifluoromethyl)aryl bromide or iodide, followed by its reaction with ketene or esters to form the acetophenone derivative.

Method Details

- Step 1: Preparation of the Grignard reagent by reacting 4-methoxy-2-(trifluoromethyl)aryl halide with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Step 2: Addition of the Grignard reagent to ketene or an ester derivative at low temperature (0 to -10°C) to form the ketone.

- Catalysts: Transition metal ligands (e.g., iron complexes) may be used to improve selectivity and yield.

- Workup: Quenching with aqueous acid, extraction, and purification.

Reaction Conditions and Yields

- Grignard formation is monitored by gas-liquid chromatography (GLC) to ensure completion.

- The addition to ketene is controlled to maintain slight excess of ketene to avoid side reactions.

- The reaction mixture is stirred at low temperature for 2-3 hours.

- Purification involves solvent extraction and crystallization.

- Yields reported are high, typically 75-85%.

Example Data Table: Grignard Addition Parameters

| Parameter | Typical Value/Range |

|---|---|

| Magnesium Turnings | Stoichiometric or slight excess |

| Solvent | Dry THF |

| Temperature | 0 to -10°C |

| Reaction Time | 2 - 4 hours |

| Catalyst | Fe ligands (catalytic amount) |

| Yield | 75% - 85% |

| Purity (HPLC) | >99% |

Source: Industrial synthesis patent data and process descriptions.

Oxidation and Reduction Steps in Multi-Step Syntheses

Overview

In some synthetic routes, the methoxy-trifluoromethyl substituted aromatic ketone is prepared via multi-step sequences involving oxidation of alcohol intermediates or reduction of aldehydes.

Method Details

- Oxidation: Alcohol intermediates derived from the aromatic ring are oxidized to ketones using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide.

- Reduction: Aldehydes or ketones can be reduced to alcohols using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- These steps are often used in the preparation of complex intermediates or analogues.

Reaction Conditions and Yields

- Oxidation reactions are typically carried out at 0°C to room temperature for several hours.

- Reduction reactions are performed under inert atmosphere with controlled addition of reducing agent.

- Yields for these steps vary but generally range from 60% to 90%.

Source: Experimental procedures from peer-reviewed synthetic organic chemistry literature.

Purification Techniques

Crystallization and Chromatography

- Crude products are purified by recrystallization from solvents such as isopropyl alcohol, ethyl acetate, or petroleum ether.

- Column chromatography on silica gel is used for further purification when necessary.

- Purity is confirmed by HPLC, NMR, and mass spectrometry.

Example Purification Data

| Purification Method | Solvent(s) Used | Typical Purity Achieved |

|---|---|---|

| Recrystallization | Isopropyl alcohol, ethyl acetate | >98% (HPLC) |

| Column Chromatography | Silica gel, hexane/ethyl acetate | >99% (HPLC) |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic substrate, acetyl chloride, AlCl3, low temp (-10 to 0°C) | 70-85 | >98 | Classical method, scalable |

| Grignard Addition to Ketene | Aryl halide, Mg, THF, ketene, Fe catalyst, low temp (0 to -10°C) | 75-85 | >99 | High purity, industrially relevant |

| Oxidation/Reduction Steps | PCC, CrO3, NaBH4, LiAlH4 | 60-90 | >95 | Used in multi-step syntheses |

| Purification | Recrystallization, chromatography | - | >98-99 | Essential for high purity |

化学反应分析

Types of Reactions: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone has several applications across different fields:

Agrochemical Applications

This compound serves as a key structural motif in the development of agrochemical products. Recent studies indicate that more than 20 new agrochemicals containing this compound have received ISO common names, highlighting its significance in agricultural chemistry.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in drug development. Its unique electronic properties due to the trifluoromethyl group make it a candidate for various biological activities:

- Antimicrobial Activity : Research shows that derivatives of this compound exhibit significant activity against resistant bacterial strains, suggesting potential use in treating infections.

- Enzyme Inhibition : It has shown promise as an inhibitor of monoamine oxidase (MAO), which could have implications for treating mood disorders by increasing neurotransmitter levels.

Case Study 1: Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various derivatives of this compound against multiple bacterial strains. The results indicated that compounds containing the trifluoromethyl moiety consistently demonstrated enhanced antimicrobial properties compared to their non-trifluoromethyl counterparts.

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, the compound was tested for its effects on MAO activity. The findings revealed that it inhibited MAO at low concentrations, suggesting its potential as a therapeutic agent for mood disorders. The mechanism involved increased serotonin and norepinephrine levels, which are critical for mood regulation.

作用机制

The mechanism of action of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanone (10f)

- Structure : Differs by a fluoro (-F) substituent at C2 instead of methoxy.

- Synthesis: Used as a precursor in Claisen-Schmidt condensations to synthesize chalcone derivatives (e.g., compound 11f, 83% yield).

- Implications : Fluorine’s electron-withdrawing nature may reduce electron density at the ketone carbonyl, enhancing electrophilicity.

1-(4-(Trifluoromethyl)phenyl)ethanone (4f)

- Structure : Lacks the methoxy group, retaining only the para-CF₃ substituent.

- Applications : Intermediate in fungicide synthesis (e.g., (S)-MA20565). The absence of methoxy reduces steric hindrance and alters solubility, favoring reactions requiring planar aromatic systems .

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

- Structure : Replaces methoxy with a hydroxy (-OH) group at C3.

- Properties : The hydroxy group increases acidity (pKa ~10 vs. ~-1 for -OCH₃) and hydrogen-bonding capacity, improving water solubility but reducing stability under acidic conditions compared to the methoxy analog .

2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone (c1a)

- Structure : Features a phenylsulfonyl (-SO₂Ph) group at C2 instead of methoxy.

- Synthesis: Prepared via nucleophilic substitution of bromoethanone with sodium benzenesulfinate. The sulfonyl group is strongly electron-withdrawing, which may stabilize enolate intermediates in alkylation reactions .

Thiazole Derivatives of 1-(3-Methoxyphenyl)ethanone

- Structure : Methoxy at C3 (meta) instead of C4 (para).

- Activity : Derivatives exhibit anti-inflammatory (carrageenan-induced edema inhibition) and antioxidant (DPPH radical scavenging) activities. The para-substituted methoxy group in the main compound may enhance bioavailability due to reduced steric hindrance compared to meta-substituted analogs .

Pyridine-Based CYP51 Inhibitors (UDO/UDD)

- Structure : Contain trifluoromethylphenyl and piperazine moieties.

- Activity: Inhibit Trypanosoma cruzi CYP51, similar to posaconazole. While the main compound lacks a piperazine ring, its trifluoromethyl group could contribute to similar target binding via hydrophobic interactions .

Data Table: Key Structural and Functional Comparisons

生物活性

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, also known by its CAS number 220141-75-3, is an organic compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in both pharmaceutical and agrochemical research due to its diverse biological activities and potential applications.

- Molecular Formula : C10H9F3O2

- Molecular Weight : Approximately 218.17 g/mol

- Structural Features : The trifluoromethyl group significantly enhances the compound's electronic properties, influencing its reactivity and interactions with biological targets .

Research indicates that this compound can interact with various biological targets through non-covalent interactions, which may include hydrogen bonding and π-π stacking with aromatic residues in proteins. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study involving a high-throughput screening of compounds against Mycobacterium tuberculosis demonstrated that compounds with similar structural motifs exhibited significant growth inhibition. Although specific data on this compound's MIC (Minimum Inhibitory Concentration) against M. tuberculosis is limited, the structural similarities suggest potential efficacy .

Anticancer Potential

The compound's derivatives are under investigation for anticancer activity. Trifluoromethyl-substituted compounds often exhibit unique interactions with cellular targets, which can lead to apoptosis in cancer cells. The methoxy group may enhance these effects by increasing solubility and bioavailability.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 0.95 | Aldehyde functional group instead of ketone |

| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 0.88 | Hydroxy group introduces different reactivity |

| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 0.86 | Different positioning of trifluoromethyl group |

| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 0.88 | Contains a hydroxy group; potential for different reactions |

| 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | 0.85 | Ether linkage provides distinct properties |

The combination of the methoxy and trifluoromethyl groups in this compound sets it apart from others, influencing its reactivity and biological activity uniquely .

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological activities further. For instance, modifications to the phenyl ring or variations in the substituents have shown promise in enhancing antimicrobial and anticancer activities while reducing cytotoxicity .

In one notable study, a series of analogs were synthesized and tested against various bacterial strains, revealing that certain modifications led to improved MIC values compared to the parent compound. This highlights the potential for optimizing the structure for enhanced biological efficacy .

常见问题

Q. What are the standard synthetic routes for 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation, a method validated for structurally similar trifluoromethylated acetophenones. For example, 1-(3-fluoro-4-propoxyphenyl)ethanone is synthesized using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Adapting this, the target compound can be prepared by reacting 4-methoxy-2-(trifluoromethyl)benzaldehyde with acetyl chloride under controlled conditions. Key parameters include reaction temperature (80–120°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the compound characterized spectroscopically?

Standard characterization includes:

Q. What are the primary research applications of this compound?

The compound serves as a precursor in medicinal chemistry for synthesizing fluorinated bioactive molecules. For example, trifluoromethylphenyl ethanones are used to develop cannabinoid receptor agonists . It is also a building block in material science for fluorinated polymers due to the stability imparted by the -CF₃ group .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Yield optimization requires addressing competing reactions (e.g., over-acylation or isomerization). Key strategies:

- Catalyst screening : Lewis acids like FeCl₃ or ionic liquids may reduce side reactions compared to AlCl₃ .

- Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) improve regioselectivity in trifluoromethylated substrates.

- In-situ monitoring : Use HPLC or in-line FTIR to track reaction progress and adjust parameters dynamically .

Q. How to resolve contradictions in thermal stability data?

Discrepancies in boiling points or decomposition temperatures (e.g., conflicting reports for similar compounds in NIST data ) arise from measurement techniques. Mitigation strategies:

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps, identifying reactive sites. For instance, the acetyl group’s carbonyl carbon shows high electrophilicity (Fukui indices >0.1), making it susceptible to nucleophilic attack. Solvent effects (PCM models) refine predictions for reactions in polar media .

Q. What are the environmental implications of its use, and how can green chemistry principles be applied?

While ecotoxicological data are limited, the -CF₃ group’s persistence warrants caution. Green alternatives include:

- Biocatalysis : Use Daucus carota cells for enantioselective reductions, as demonstrated for 1-(4-methylphenyl)ethanol .

- Solvent replacement : Switch to cyclopentyl methyl ether (CPME), a biodegradable solvent, for synthesis .

Q. How to address regulatory requirements for novel derivatives?

Under TSCA §721.11271, significant new uses (e.g., biomedical applications) require EPA reporting. Preemptive steps:

- Toxicity screening : Use Ames tests or zebrafish models to assess mutagenicity.

- Structural analogs : Reference existing PMN submissions (e.g., CAS 1417782-28-5 ) to streamline compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。